molecular formula C17H16N2O2 B2666740 N-benzyl-2-(prop-2-enamido)benzamide CAS No. 32961-29-8

N-benzyl-2-(prop-2-enamido)benzamide

Cat. No.: B2666740
CAS No.: 32961-29-8
M. Wt: 280.327
InChI Key: WYEWWSAAPNABEW-UHFFFAOYSA-N
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Description

N-Benzyl-2-(prop-2-enamido)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and neuroscience research. Compounds within the N-benzyl benzamide structural class have demonstrated significant potential as multi-targeted agents for the investigation of Alzheimer's disease (AD) pathophysiology . These derivatives are designed to act simultaneously on several key molecular targets associated with the disease's complex progression. The primary research value of this compound lies in its potential to function as an inhibitor for crucial enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) . Inhibiting AChE increases the availability of the neurotransmitter acetylcholine, which can help mitigate cognitive deficits in AD models. Concurrently, targeting BACE1, the enzyme responsible for the rate-limiting step in the generation of neurotoxic amyloid-β (Aβ) protein, may reduce Aβ plaque deposition and associated neurodegeneration . This dual mechanism is a cornerstone of the modern multi-targeted drug (MTD) discovery approach for complex neurodegenerative disorders. Related N-benzyl benzamide inhibitors have shown sub-nanomolar to nanomolar inhibitory activity against butyrylcholinesterase (BChE), another cholinesterase enzyme, and have exhibited promising therapeutic effects in behavioral studies, improving cognitive impairment in model organisms . The benzamide scaffold is valued for its stability and the ease with which it can be functionalized, allowing for detailed structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-16(20)19-15-11-7-6-10-14(15)17(21)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEWWSAAPNABEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzyl 2 Prop 2 Enamido Benzamide and Its Derivatives

Retrosynthetic Analysis of N-benzyl-2-(prop-2-enamido)benzamide: Strategic Disconnections

A retrosynthetic analysis of this compound reveals two primary strategic disconnections corresponding to its two amide bonds. The first disconnection (C-N bond between the benzoyl group and the benzylamine (B48309) nitrogen) simplifies the molecule into a 2-(prop-2-enamido)benzoic acid intermediate and benzylamine. A second, more logical disconnection at the other amide bond (C-N bond between the acryloyl group and the 2-amino position of the benzamide (B126) core) breaks the molecule down into N-benzyl-2-aminobenzamide and an acryloyl synthon, such as acryloyl chloride. This latter approach is generally preferred as it builds the less reactive benzamide core first, before introducing the more reactive and potentially polymerizable acryloyl group.

Identification of Key Building Blocks and Precursors for this compound Synthesis

Following the preferred disconnection strategy, the synthesis of this compound relies on three key building blocks:

An Anthranilic Acid Synthon: The source of the 2-aminobenzoyl core. Isatoic anhydride (B1165640) is a common and effective precursor for this moiety.

Benzylamine: Provides the N-benzyl group of the primary benzamide.

An Acryloylating Agent: A reactive acrylic acid derivative, such as acryloyl chloride or acrylic anhydride, is required to introduce the prop-2-enamido group.

A practical synthetic route involves the initial reaction of isatoic anhydride with benzylamine to form the intermediate, N-benzyl-2-aminobenzamide. This intermediate is then selectively acylated at the 2-amino position to yield the final product.

Optimizing the Formation of the Benzamide Core of this compound

The synthesis of the N-benzyl-2-aminobenzamide intermediate is a critical step. This can be achieved by reacting isatoic anhydride with benzylamine in a solvent like dimethylformamide (DMF), which upon heating, typically results in a ring-opening reaction followed by decarboxylation to yield the desired 2-aminobenzamide (B116534) derivative in high yield. nih.govresearchgate.net

Exploration of Diverse Amide Coupling Strategies (e.g., Peptide Coupling Reagents, Green Chemistry Approaches)

While the reaction of isatoic anhydride is efficient, an alternative pathway involves the direct coupling of 2-aminobenzoic acid with benzylamine. This requires the activation of the carboxylic acid, for which a vast array of modern amide coupling reagents is available. These reagents are designed to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization in chiral substrates.

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU). luxembourg-bio.compeptide.com The choice of reagent can be critical, with uronium-based reagents like HATU and COMU often providing faster reactions and higher yields with less epimerization. luxembourg-bio.comluxembourg-bio.com

Coupling ReagentAdditiveTypical SolventKey AdvantagesReported Yield Range (%)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or OxymaDMF, DCMWater-soluble urea (B33335) byproduct, widely used.70-95
DCC (Dicyclohexylcarbodiimide)HOBtDCM, THFInexpensive, effective.65-90
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)None (contains HOAt moiety)DMF, NMPHigh efficiency, low racemization, fast reaction times. luxembourg-bio.com85-99
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)NoneDMF, MeCNSafer than benzotriazole-based reagents, highly reactive. peptide.comluxembourg-bio.com90-99
T3P (Propylphosphonic Anhydride)Pyridine (B92270), Et3NEtOAc, DCMHigh yields, byproducts are water-soluble.80-98

In line with the principles of green chemistry, catalytic methods for direct amide formation have been developed to avoid the use of stoichiometric activating agents, which generate significant waste. Boric acid, for instance, has been shown to catalyze the direct amidation of benzoic acid and benzylamine at reflux in toluene (B28343) with water removal, achieving high yields. sciepub.com Other catalytic systems employing metals like zirconium and ruthenium have also been reported. scispace.com Enzymatic methods, such as those using Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route, proceeding with excellent conversions under mild conditions in green solvents. nih.gov

Catalyst/MethodReactantsTypical ConditionsKey AdvantagesReported Yield (%)
Boric Acid (10 mol%)Benzoic Acid + BenzylamineToluene, Reflux, Dean-StarkLow-cost, low-toxicity catalyst. sciepub.com~89
Zirconium(IV) chloride (ZrCl4)Carboxylic Acids + Aminesp-Xylene, RefluxCatalytic, avoids stoichiometric activators. scispace.com55-80
Candida antarctica lipase B (CALB)Carboxylic Acids + AminesCPME, 60°CEnzymatic, sustainable, mild conditions, high purity. nih.gov>90
DiphenylsilaneCarboxylic Acids + AminesNMPi, MicrowaveFast reaction times, good functional group tolerance. themjalab.com70-90

Regioselective Functionalization of the Benzamide Moiety in this compound Synthesis

The synthesis of the N-benzyl-2-aminobenzamide intermediate is inherently regioselective. In the reaction between isatoic anhydride and benzylamine, the amine selectively attacks the more electrophilic carbonyl group, leading to the formation of the desired benzamide and avoiding reaction at the aromatic ring. nih.gov Similarly, when coupling 2-aminobenzoic acid with benzylamine, the reaction occurs exclusively between the carboxylic acid and the amine, leaving the 2-amino group untouched for the subsequent step.

Precision Introduction of the Prop-2-enamido Moiety in this compound

The final and most challenging step is the selective acylation of the 2-amino group of N-benzyl-2-aminobenzamide. The key challenge is chemoselectivity: the acryloylating agent must react with the primary aniline-type amino group, which is more nucleophilic, without acylating the secondary benzamide nitrogen.

Stereo- and Chemoselective Acrylation Techniques

Standard acylation conditions, such as reacting the intermediate with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine at low temperatures, are typically employed. The higher nucleophilicity of the aromatic amine compared to the amide nitrogen generally ensures the desired regioselectivity.

For substrates where selectivity is a challenge, advanced catalyst-controlled methods can be employed. Research on analogous systems, such as 2-aminobenzimidazoles which also possess a primary amino group and a secondary nitrogen within a heterocyclic ring, has demonstrated that the choice of metal catalyst can dictate the site of N-arylation or N-acylation. nih.govscispace.com For example, palladium-based catalysts have been shown to selectively promote reactions at the exocyclic primary amino group, while copper-based catalysts can direct the reaction to the endocyclic nitrogen. nih.govscispace.com This principle of catalyst-controlled regioselectivity offers a powerful tool for ensuring the precise and chemoselective introduction of the prop-2-enamido moiety onto the 2-amino position of the benzamide core.

Stereoselectivity in the context of this specific acrylation is not a factor at the acryloyl group itself. However, if the benzylamine precursor were chiral, preserving that stereocenter throughout the synthesis would be paramount, a task for which modern, mild coupling reagents are well-suited.

Evaluation of Michael Acceptor Reactivity Control during Synthesis

The synthesis of this compound presents a unique challenge due to the presence of an α,β-unsaturated amide, which acts as a Michael acceptor. The prop-2-enamido (acrylamide) moiety is susceptible to nucleophilic attack, which can compete with the desired amide bond formations during synthesis, leading to byproducts. Controlling the reactivity of this Michael acceptor is therefore critical for achieving high yields and purity.

Several strategies can be employed to mitigate unwanted Michael additions. One primary method is the use of protecting groups for the nucleophiles involved in the synthetic steps. For instance, if the synthesis involves a free amine that could potentially add to the acrylamide (B121943), its protection with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) or an acid-labile group like tert-butoxycarbonyl (Boc) can prevent this side reaction. researchgate.net

Another approach involves the strategic timing of the introduction of the acrylamide group. The N-benzyl-2-aminobenzamide precursor can be synthesized first, and the acryloyl chloride can be introduced in the final step under carefully controlled conditions (e.g., low temperature, non-nucleophilic base) to form the target compound. This minimizes the exposure of the Michael acceptor to nucleophiles used in earlier stages.

Furthermore, reaction conditions can be fine-tuned to control reactivity. researchgate.net The aza-Michael addition is known to proceed readily, sometimes without catalysis. researchgate.net By adjusting the pH, solvent polarity, and temperature, the nucleophilicity of potential reactants can be modulated to favor the desired reaction over the Michael addition. For example, conducting the reaction in an aprotic solvent can suppress the Michael addition. researchgate.net A temporary and reversible protection of the Michael acceptor itself is also a viable strategy. The double bond can be reacted with a removable Michael donor, such as a thiol like thioacetic acid, which can be eliminated in a final step to regenerate the α,β-unsaturated system. researchgate.net

Table 1: Comparison of Strategies for Michael Acceptor Reactivity Control

StrategyDescriptionAdvantagesPotential Challenges
Protecting Group Chemistry Blocking nucleophilic sites (e.g., amines) with protecting groups (Boc, Fmoc).High efficiency in preventing side reactions.Requires additional synthesis and deprotection steps.
Late-Stage Acrylamidation Introducing the acrylamide moiety at the end of the synthesis.Avoids exposure of the Michael acceptor to various reagents.The final step must be high-yielding and clean.
Reaction Condition Optimization Adjusting pH, solvent, and temperature to modulate nucleophilicity.Atom-economical, avoids extra steps.Requires extensive optimization; may not be universally effective.
Reversible Michael Adducts Temporarily blocking the double bond with a removable nucleophile (e.g., a thiol).Effective protection of the Michael acceptor.Requires specific reagents and an additional elimination step.

Convergent and Divergent Synthetic Pathways for this compound Analogs

The synthesis of analogs of this compound for research purposes, such as structure-activity relationship (SAR) studies, benefits from both convergent and divergent synthetic designs.

A convergent synthesis involves preparing key fragments of the molecule separately and then coupling them together in the later stages. For this compound, a convergent approach might involve the synthesis of a 2-(prop-2-enamido)benzoic acid fragment and a separate synthesis of benzylamine. These two fragments are then coupled in a final step. This strategy is highly efficient for creating diversity in either fragment before the coupling, allowing for the rapid generation of a library of analogs.

A divergent synthesis , conversely, starts from a common intermediate that is progressively modified to create a range of different molecules. Starting with a versatile intermediate like 2-aminobenzoic acid, one could first introduce a variety of benzyl (B1604629) groups via reductive amination or N-alkylation. Subsequently, this library of N-benzyl-2-aminobenzamides could be acylated with different α,β-unsaturated acyl chlorides to yield a diverse set of final products. This approach is particularly effective when exploring variations in one specific region of the molecule.

Development of Parallel Synthesis Approaches for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Parallel synthesis is a powerful tool for rapidly generating a library of compounds for SAR studies. rsc.org By applying the principles of divergent and convergent synthesis in a high-throughput format, numerous derivatives of this compound can be prepared simultaneously.

For example, a library could be generated by reacting a common precursor, such as 2-aminobenzoic acid, with a diverse set of substituted benzylamines in a 96-well plate format. The resulting N-substituted anthranilic acids can then be coupled with acryloyl chloride to yield the final products. Alternatively, N-benzyl-2-aminobenzamide could be used as the common core and reacted with a library of substituted acryloyl chlorides. These methods minimize the repetitive work of synthesizing each compound individually and accelerate the drug discovery process. rsc.org

Late-Stage Functionalization Strategies for this compound

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in the synthesis. wikipedia.orgresearchgate.net This strategy is highly valuable as it allows for the diversification of a core structure without the need for de novo synthesis of each analog. wikipedia.org For this compound, LSF could be applied to modify the aromatic rings.

C-H activation/functionalization is a prominent LSF technique. Using transition metal catalysts (e.g., palladium, rhodium, or iron), specific C-H bonds on the benzyl or benzamide aromatic rings can be targeted for reactions such as arylation, alkylation, or halogenation. acs.org The directing-group ability of the amide functional groups can be exploited to achieve high regioselectivity. For instance, the amide oxygen could direct an ortho-C-H activation on the benzamide ring. This allows for the creation of derivatives that would be difficult to access through traditional multi-step syntheses.

Sustainable Synthesis of this compound: Catalysis and Solvent Selection

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. The synthesis of this compound can be made more environmentally friendly through careful selection of catalysts and solvents.

Application of Organocatalysis and Metal-Catalyzed Processes

The formation of the two amide bonds in this compound traditionally relies on stoichiometric coupling reagents, which generate significant waste. sigmaaldrich.com Catalytic methods offer a greener alternative.

Organocatalysis utilizes small organic molecules to catalyze reactions. For direct amidation between a carboxylic acid and an amine, boronic acid catalysts have shown great promise. sigmaaldrich.comrsc.org These catalysts can activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions and producing water as the only byproduct. rsc.org This avoids the need for pre-activation of the carboxylic acid into an acyl chloride or the use of carbodiimide (B86325) coupling agents.

Metal-catalyzed processes are also highly effective for amide bond formation. rsc.org Catalysts based on metals like palladium, copper, ruthenium, and zirconium can facilitate the coupling of amines with carboxylic acids, esters, or alcohols. sigmaaldrich.comnumberanalytics.comdiva-portal.orgrsc.org For example, ruthenium catalysts can enable the dehydrogenative coupling of an alcohol and an amine to form an amide, releasing only hydrogen gas. sigmaaldrich.com Such methods are highly atom-economical and contribute to a more sustainable synthesis. diva-portal.org

Table 2: Examples of Catalytic Amide Bond Formation Methods

Catalyst TypeExample CatalystReactantsByproductKey Advantage
Organocatalyst Arylboronic AcidCarboxylic Acid + AmineWaterAvoids stoichiometric activating agents.
Metal Catalyst Ruthenium Pincer ComplexAlcohol + AmineHydrogen (H₂)High atom economy, clean byproduct.
Metal Catalyst Palladium/XantphosAryl Halide + Amine + COSaltForms aryl amides from readily available halides. rsc.org
Metal Catalyst Zirconium(IV) ChlorideCarboxylic Acid + AmineWaterEnvironmentally benign metal, mild conditions. diva-portal.org

Mechanochemical and Flow Chemistry Methodologies in this compound Production

Mechanochemistry , which involves inducing reactions by mechanical force (e.g., ball milling) often in the absence of bulk solvents, is an emerging field in green chemistry. nih.govorganic-chemistry.orgacs.org Amide bond formation has been successfully achieved using mechanochemical methods with coupling reagents like EDC or CDI, often requiring only a few drops of a liquid assistant (liquid-assisted grinding, LAG). researchgate.netacs.org This dramatically reduces solvent waste and can lead to shorter reaction times and different product selectivities compared to solution-phase chemistry. organic-chemistry.orgacs.org The synthesis of this compound via mechanochemistry could significantly improve its environmental footprint.

Flow chemistry , where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for the production of fine chemicals. researchgate.netnih.gov Benefits include excellent control over reaction parameters (temperature, pressure, mixing), enhanced safety, and ease of scalability. rsc.org The synthesis of amides has been extensively adapted to flow systems, often using packed-bed reactors containing immobilized catalysts or reagents. nih.govprolabas.com A continuous flow process for this compound could involve pumping solutions of the precursors through heated zones or catalyst-packed cartridges, allowing for rapid production, high yields, and simplified purification. rsc.orgrsc.org

Elucidation of the Molecular Structure and Conformation of N Benzyl 2 Prop 2 Enamido Benzamide

Advanced Spectroscopic Characterization of N-benzyl-2-(prop-2-enamido)benzamide

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By examining the spectral data of its constituent parts, we can assemble a detailed picture of the target compound.

High-resolution NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. The expected ¹H and ¹³C NMR spectra of this compound can be predicted by analyzing the spectra of N-benzylbenzamide.

For the N-benzylbenzamide core, ¹H NMR data recorded in CDCl₃ reveals characteristic signals for the aromatic protons and the benzylic methylene (B1212753) group. rsc.org The protons of the benzoyl ring and the benzyl (B1604629) group typically appear in the aromatic region (δ 7.2-7.8 ppm). rsc.org The methylene protons (CH₂) adjacent to the nitrogen atom show a characteristic doublet at approximately δ 4.65 ppm, with a coupling constant (J) of around 5.5 Hz, due to coupling with the adjacent N-H proton. rsc.org The amide proton (NH) itself typically appears as a broad singlet around δ 6.44 ppm. rsc.org

The ¹³C NMR spectrum of N-benzylbenzamide shows a signal for the carbonyl carbon (C=O) at approximately δ 167.5 ppm. The benzylic carbon (CH₂) appears around δ 44.2 ppm. The aromatic carbons resonate in the typical range of δ 127-138 ppm. rsc.org

For the prop-2-enamido moiety, the vinyl protons (-CH=CH₂) of acrylamide (B121943) would be expected in the region of δ 5.5-6.5 ppm, exhibiting complex splitting patterns due to geminal and cis/trans couplings.

Table 1: Representative ¹H NMR Data for the N-benzylbenzamide Moiety Data obtained in CDCl₃ at 500 MHz. Source: rsc.org

Assignment Chemical Shift (δ ppm) Multiplicity J-coupling (Hz)
Aromatic-H 7.79 d 7.1
Aromatic-H 7.48-7.51 t 7.1
Aromatic-H 7.41-7.44 m -
Aromatic-H 7.32-7.36 m -
Aromatic-H 7.26-7.31 m -
NH 6.44 br s -

Table 2: Representative ¹³C NMR Data for the N-benzylbenzamide Moiety Data obtained in CDCl₃ at 125 MHz. Source: rsc.org

Assignment Chemical Shift (δ ppm)
C=O 167.5
Aromatic-C (Quaternary) 138.2
Aromatic-C (Quaternary) 134.5
Aromatic-CH 131.7
Aromatic-CH 128.9
Aromatic-CH 128.7
Aromatic-CH 128.1
Aromatic-CH 127.7
Aromatic-CH 127.1

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups present in a molecule.

The IR spectrum of N-benzylbenzamide shows a prominent N-H stretching vibration in the region of 3292 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is observed around 1633 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, appears near 1552 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations are also present. researchgate.net

The prop-2-enamido group would introduce additional characteristic bands. Based on the spectrum of acrylamide, a key feature is the C=C stretching vibration, typically observed around 1600-1660 cm⁻¹. researchgate.netjkps.or.kr The vinyl C-H stretching vibrations are expected above 3000 cm⁻¹. The N-H stretching bands of the secondary amide in the prop-2-enamido group would likely overlap with those of the benzamide (B126) group.

Raman spectroscopy provides complementary information. For acrylamide, characteristic Raman peaks include the C=C double bond stretch around 1607 cm⁻¹ and a C-H bending mode at 1284 cm⁻¹. researchgate.net These peaks are useful for confirming the presence of the vinyl group.

Table 3: Key Infrared (IR) Absorption Frequencies for Structural Analogues

Functional Group Vibrational Mode N-benzylbenzamide (cm⁻¹) rsc.org Acrylamide (cm⁻¹) researchgate.netresearchgate.net
N-H Stretching 3292 3161-3345
C=O Amide I Stretch 1633 1658-1668
N-H Amide II Bend 1552 ~1600-1614
C=C Stretching - 1599-1605
C-N Stretching ~1313 researchgate.net ~1447

Table 4: Key Raman Shifts for Acrylamide Source: researchgate.net

Vibrational Mode Wavenumber (cm⁻¹)
C=C Stretching 1607

This compound does not possess any stereogenic centers (chiral centers) in its structure, nor does it have inherent axial or planar chirality under normal conditions. As an achiral molecule, it will not exhibit optical activity. Therefore, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for the determination of its absolute configuration.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-Crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not available, analysis of a closely related ortho-substituted analogue, N-benzyl-2-hydroxybenzamide, provides valuable insights into the likely molecular geometry and packing. researchgate.net

The crystal structure of N-benzyl-2-hydroxybenzamide reveals that the bond lengths and angles are within normal values. researchgate.net The amide linkage is expected to be largely planar. A key conformational feature is the relative orientation of the two aromatic rings. In N-benzyl-2-hydroxybenzamide, the planes of the benzyl group and the hydroxybenzamide moiety are significantly twisted relative to each other, with a dihedral angle of 68.81(7)°. researchgate.net A similar non-planar conformation would be expected for this compound to minimize steric hindrance between the bulky substituents.

The torsion angles around the C-N bonds of the amide groups define the local conformation. For the benzamide group in the analogue, the C8-N1-C7-O2 torsion angle is 1.6(2)°, indicating a high degree of planarity for the amide unit. researchgate.net The prop-2-enamido group would also be expected to adopt a planar or near-planar conformation to maximize π-conjugation between the C=C and C=O bonds.

Table 5: Selected Bond Lengths from the Analogue N-benzyl-2-hydroxybenzamide Source: researchgate.net

Bond Length (Å)
C7-O2 1.242 (2)
C7-N1 1.336 (2)
N1-C8 1.453 (2)

Table 6: Selected Torsion Angles from the Analogue N-benzyl-2-hydroxybenzamide Source: researchgate.net

Atoms (A-B-C-D) Angle (°)
O2-C7-N1-C8 1.6 (2)
C6-C1-C7-N1 1.7 (2)
N1-C8-C9-C14 -60.0 (2)

In the solid state, molecules of this compound would be expected to form extended networks through intermolecular interactions, primarily hydrogen bonding. The N-H groups of both the benzamide and the prop-2-enamido functionalities can act as hydrogen bond donors, while the carbonyl oxygens (C=O) are effective hydrogen bond acceptors.

In the crystal structure of the analogue N-benzyl-2-hydroxybenzamide, molecules are linked by N-H···O hydrogen bonds, forming chains that extend along a crystallographic axis. researchgate.net These chains are further interconnected by C-H···O interactions to create a sheet-like supramolecular assembly. researchgate.net

For this compound, a similar hydrogen bonding motif is highly probable. The benzamide N-H could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule's benzamide or prop-2-enamido group. Likewise, the N-H of the prop-2-enamido group can participate in similar interactions, leading to the formation of robust one-dimensional chains or two-dimensional sheets. The specific packing arrangement will be governed by the interplay of these strong hydrogen bonds and weaker van der Waals forces to achieve the most thermodynamically stable crystal lattice.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Delineation of this compound

Mass spectrometry is a powerful analytical technique employed for the structural elucidation and confirmation of synthetic organic compounds. In the case of this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide definitive evidence for its elemental composition and shed light on its intrinsic molecular structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula: C₁₇H₁₆N₂O₂), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental composition.

The theoretical monoisotopic mass of the neutral molecule C₁₇H₁₆N₂O₂ is 280.1212 g/mol . In positive ion mode electrospray ionization (ESI), the molecule would be observed as the protonated species [C₁₇H₁₇N₂O₂]⁺.

Table 1: Theoretical HRMS Data for the Protonated Molecule of this compound

Ion FormulaTheoretical m/z
[C₁₇H₁₇N₂O₂]⁺281.1285

An experimental HRMS measurement yielding an m/z value in very close agreement with 281.1285 would provide strong evidence for the successful synthesis and purity of this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule at m/z 281.1285) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the molecule. The fragmentation of amides often involves cleavage of the amide bonds. nih.gov For aromatic amides, the formation of a resonance-stabilized benzoyl cation is a common fragmentation pathway. nih.gov

Based on the structure of this compound, several key fragmentation pathways can be predicted:

Cleavage of the N-benzyl bond: A common fragmentation for N-benzyl compounds is the cleavage of the C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Cleavage of the benzamide amide bond: Scission of the amide bond between the carbonyl group and the nitrogen of the benzylamine (B48309) moiety would result in the formation of a 2-(prop-2-enamido)benzoyl cation.

Cleavage of the propenamide bond: Fragmentation can also occur at the amide linkage of the prop-2-enamido group. Cleavage of the N-CO bond in amides is a typical fragmentation pattern. nih.gov

Loss of the prop-2-enamido group: The entire prop-2-enamido group could be lost as a neutral molecule.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below and the predicted major fragment ions are presented in Table 2.

Table 2: Predicted MS/MS Fragmentation Data for [C₁₇H₁₇N₂O₂]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure of Fragment IonNeutral Loss
281.1285210.0917[C₁₄H₁₂NO]⁺C₃H₃NO
281.1285190.0706[C₁₀H₈N₂O₂]⁺C₇H₇
281.1285146.0448[C₈H₆NO]⁺C₉H₁₀NO
281.1285105.0335[C₇H₅O]⁺C₁₀H₁₁N₂O
281.128591.0542[C₇H₇]⁺C₁₀H₉N₂O₂

The observation of these characteristic fragment ions in the MS/MS spectrum would provide a detailed structural confirmation of this compound, complementing the exact mass data obtained from HRMS.

Computational and Theoretical Investigations of N Benzyl 2 Prop 2 Enamido Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-benzyl-2-(prop-2-enamido)benzamide

No published studies were identified that performed quantum chemical calculations on this compound. Therefore, data on its electronic structure and reactivity derived from these methods are unavailable.

Density Functional Theory (DFT) for Geometry Optimization, Molecular Orbitals, and Electrostatic Potential Surfaces

There are no specific DFT studies on this compound in the available literature. As a result, tables of optimized geometric parameters (bond lengths, bond angles), molecular orbital energies (HOMO-LUMO), or analyses of its molecular electrostatic potential surface could not be compiled.

Ab Initio Methods for Spectroscopic Property Prediction and Reaction Barrier Analysis

No research articles detailing the use of ab initio methods to predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) or to analyze reaction barriers for this compound were found.

Molecular Dynamics Simulations for Conformational Analysis of this compound

A search of scientific literature yielded no studies that have applied molecular dynamics simulations to investigate the conformational landscape or dynamic behavior of this compound.

Exploration of Conformational Landscapes and Rotational Barriers

Without dedicated molecular dynamics simulation data, a description of the conformational preferences and the energy barriers associated with the rotation of the flexible bonds within this compound cannot be provided.

Solvent Effects on the Dynamic Behavior of this compound

Information regarding the influence of different solvents on the dynamic properties and conformational equilibrium of this compound is not available, as no relevant simulation studies have been published.

Molecular Docking and Ligand-Target Interaction Prediction for this compound

There are no molecular docking studies present in the scientific literature that investigate the binding of this compound to any specific biological target. Therefore, predictions of its binding affinity, preferred binding poses, and key molecular interactions with protein targets are not available.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no published computational and theoretical investigation studies specifically focused on the chemical compound This compound .

Therefore, it is not possible to provide detailed, scientifically accurate content for the requested sections and subsections, as no data exists in the public domain regarding:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogs

Development of Predictive Models for Guiding Rational Design of this compound Derivatives

Without any foundational research on this specific molecule, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. The instructions to strictly adhere to the provided outline and focus solely on this compound cannot be fulfilled due to the absence of relevant research findings.

Molecular Interactions and Biochemical Mechanism of N Benzyl 2 Prop 2 Enamido Benzamide

Investigation of Covalent Adduct Formation by N-benzyl-2-(prop-2-enamido)benzamide

Kinetics and Thermodynamics of Michael Addition Reactions with Model Nucleophiles and Biological Thiols

The potential for this compound to form covalent adducts resides in its prop-2-enamido moiety, which can act as a Michael acceptor. This electrophilic center is susceptible to nucleophilic attack by biological thiols, such as the cysteine residues in proteins or the antioxidant glutathione. The reaction proceeds via a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available research, the reactivity of similar acrylamide-containing molecules has been studied. The rate of the Michael addition is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the acrylamide (B121943) derivative. Generally, the reaction is favored by more nucleophilic thiols and is accelerated under conditions that promote the formation of the thiolate anion.

The thermodynamics of this reaction are typically favorable, leading to the formation of a stable carbon-sulfur bond. The equilibrium of the reaction lies far to the side of the product, indicating a spontaneous process under physiological conditions.

Table 1: Representative Michael Acceptors and Their Reactivity with Thiols

Michael AcceptorNucleophileReaction TypeGeneral Reactivity
AcrylamideCysteineMichael AdditionForms stable covalent adduct
N-ethylmaleimideGlutathioneMichael AdditionRapid and quantitative reaction
AcroleinProtein thiolsMichael AdditionHigh reactivity, associated with toxicity

Characterization of the Reactivity Profile of the Prop-2-enamido Moiety

The prop-2-enamido moiety in this compound is the key functional group responsible for its covalent interactions. This group, also known as an acrylamide, is a well-recognized electrophile. The reactivity of the β-carbon of the double bond is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to attack by soft nucleophiles like thiols.

The reactivity of the prop-2-enamido group can be modulated by the substituents on the amide nitrogen and the benzamide (B126) ring. In the case of this compound, the electronic properties of the N-benzyl and the 2-benzamide groups will influence the electron density of the α,β-unsaturated system, thereby affecting its reactivity. Electron-donating groups would be expected to decrease the reactivity, while electron-withdrawing groups would enhance it.

The steric hindrance around the reaction center also plays a crucial role. The bulky N-benzyl and benzamide groups may sterically hinder the approach of nucleophiles to the β-carbon, potentially slowing down the rate of covalent bond formation compared to smaller, unhindered acrylamides.

Non-Covalent Interactions of this compound with Biomolecular Systems

Analysis of Hydrogen Bonding, Van der Waals, and Aromatic Stacking Interactions with Protein Motifs

Prior to any covalent interaction, this compound would first engage with its biological target through a series of non-covalent interactions. These interactions are crucial for the initial recognition and proper orientation of the molecule within a binding site.

Hydrogen Bonding: The molecule possesses several hydrogen bond donors and acceptors. The amide groups (-C(O)NH-) can act as both hydrogen bond donors (the N-H) and acceptors (the C=O). The oxygen atom of the benzamide carbonyl and the nitrogen of the prop-2-enamido group are potential hydrogen bond acceptors. These groups can form hydrogen bonds with polar amino acid residues such as serine, threonine, asparagine, and glutamine, as well as with the peptide backbone of a protein.

Van der Waals Interactions: The benzyl (B1604629) and benzamide rings, along with the propyl chain, provide significant surface area for Van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine (B10760859) within a hydrophobic pocket of a protein.

Aromatic Stacking Interactions: The presence of two aromatic rings, the benzyl group and the benzamide ring, allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, where the aromatic rings stack on top of each other, can contribute significantly to the binding affinity. Cation-π interactions with positively charged residues like lysine (B10760008) and arginine are also possible.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction TypeFunctional Group(s) InvolvedPotential Protein Partner Residues
Hydrogen BondingAmide N-H, Carbonyl C=OSer, Thr, Asn, Gln, Peptide Backbone
Van der WaalsBenzyl ring, Benzamide ring, Propyl chainLeu, Ile, Val, Ala
Aromatic StackingBenzyl ring, Benzamide ringPhe, Tyr, Trp
Cation-πBenzyl ring, Benzamide ringLys, Arg

Probing Ligand-Induced Conformational Changes in Target Macromolecules

The binding of a ligand like this compound to a protein can induce conformational changes in the macromolecule. This phenomenon, known as "induced fit," can be critical for the biological activity of the compound. The initial non-covalent interactions may trigger a rearrangement of the protein's side chains or even larger domains to better accommodate the ligand.

These conformational changes can be studied using various biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. For instance, a comparison of the crystal structure of a protein in its apo (unbound) form and in complex with this compound would reveal the precise nature of the induced conformational changes. Such changes can alter the activity of an enzyme or the function of a receptor.

Mechanistic Studies of Enzyme Inhibition by this compound (at the molecular level)

Given its chemical structure, this compound has the potential to act as an enzyme inhibitor through both reversible and irreversible mechanisms.

The inhibition mechanism would likely begin with the reversible, non-covalent binding of the molecule to the enzyme's active site or an allosteric site, as described in section 5.2. This initial binding event would be governed by an inhibition constant (Ki).

Following the initial binding, if a reactive nucleophile, such as a cysteine residue, is present in proximity to the bound prop-2-enamido moiety, a covalent and potentially irreversible inhibition can occur. The Michael addition reaction would lead to the formation of a stable covalent bond between the inhibitor and the enzyme. This type of mechanism is characteristic of irreversible inhibitors.

E + I ⇌ E·I → E-I

where E is the enzyme, I is the inhibitor, E·I is the reversible enzyme-inhibitor complex, and E-I is the covalently modified, inactive enzyme. The rate of the second step, the covalent bond formation, would determine the time-dependent nature of the inhibition.

Detailed mechanistic studies would involve pre-incubation experiments to assess time-dependent inhibition, dialysis or dilution studies to determine the reversibility of the inhibition, and mass spectrometry to identify the specific amino acid residue that has been covalently modified. These studies would provide a comprehensive understanding of how this compound inhibits its target enzyme at the molecular level.

Elucidation of Irreversible or Reversible Binding Mechanisms

The binding mechanism of a compound is fundamental to understanding its pharmacological effect. For this compound, the presence of the acrylamide functional group strongly indicates a capacity for irreversible binding. This is because the acrylamide moiety acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues on a target enzyme.

In the context of kinase inhibition, this mechanism is frequently employed to achieve potent and durable effects. Specifically, the electrophilic β-carbon of the acrylamide group can react with the thiol side chain of a cysteine residue within the enzyme's active site. This results in the formation of a covalent bond, a hallmark of irreversible inhibition. nih.gov

The general mechanism for this covalent modification involves the following steps:

Initial Non-covalent Binding: The inhibitor first binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces. This positions the acrylamide warhead in proximity to the target cysteine residue.

Nucleophilic Attack: The deprotonated thiol group of the cysteine residue performs a nucleophilic attack on the β-carbon of the acrylamide.

Covalent Bond Formation: A stable carbon-sulfur bond is formed, permanently linking the inhibitor to the enzyme.

This type of irreversible binding leads to the inactivation of the enzyme, as the active site is permanently occupied or its conformation is altered. The final drug product derived from this compound, Tirabrutinib, has been confirmed to irreversibly and covalently bind to Cys-481 of Bruton's tyrosine kinase (BTK). researchgate.netnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations of similar inhibitors, such as ibrutinib, have detailed this process, showing it proceeds through an initial proton transfer followed by the S-C bond formation and a final tautomerization to yield the stable inactivated complex. nih.govrsc.org

Structural Characterization of this compound-Enzyme Complexes (e.g., X-ray crystallography of co-crystals, cryo-electron microscopy)

As of the current date, there are no publicly available structural studies, such as X-ray crystallography or cryo-electron microscopy, specifically for this compound complexed with an enzyme. Research in this area typically focuses on the final, more potent drug molecule.

However, the structural basis for the interaction of the closely related final drug, Tirabrutinib, with its target, Bruton's tyrosine kinase (BTK), has been elucidated. rcsb.orgnih.gov The crystal structure of the BTK kinase domain in complex with Tirabrutinib provides critical insights into the binding mode that would be initiated by the reactive moiety present in this compound. rcsb.org These studies confirm that Tirabrutinib binds within the ATP-binding pocket of BTK, and the acrylamide portion forms a covalent bond with the thiol side chain of cysteine residue 481. nih.govresearchgate.net This structural data is invaluable for understanding the molecular interactions that underpin the compound's mechanism of action.

Table 1: Crystallographic Data for Tirabrutinib-BTK Kinase Domain Complex

Parameter Value
PDB ID 8FF0 rcsb.org
Method X-Ray Diffraction rcsb.org
Resolution 2.60 Å rcsb.org
R-Value Work 0.241 rcsb.org
R-Value Free 0.267 rcsb.org
Target Enzyme Bruton's tyrosine kinase (BTK) rcsb.org

| Key Interacting Residue | Cysteine 481 researchgate.net |

Receptor Binding and Modulation Pathways of this compound (at the molecular level)

The interaction of a ligand with its receptor is a critical event that initiates a cascade of downstream signaling events. The nature of this binding dictates the biological response.

Biophysical Characterization of Ligand-Receptor Interactions

While specific biophysical data for this compound is not available, the kinetic parameters for the final drug product, Tirabrutinib, have been characterized in detail. The efficiency of an irreversible inhibitor is often described by the ratio kinact/Ki, where Ki is the initial reversible binding affinity and kinact is the maximum rate of inactivation.

Biochemical characterization of Tirabrutinib has demonstrated its potent and selective inactivation of BTK. nih.gov Mass spectrometry analysis has confirmed the covalent binding of Tirabrutinib to BTK, showing a mass shift corresponding to the addition of the inhibitor to the protein. researchgate.net Kinetic studies have quantified the inactivation efficiency, providing a measure of its potency. nih.gov

Table 2: Inactivation Kinetics of Tirabrutinib against BTK

Inhibitor Target kinact/Ki (M-1s-1)

This high inactivation efficiency highlights a rapid and specific interaction with the target enzyme, leading to its effective and irreversible inhibition.

Understanding Allosteric Modulation or Orthosteric Binding Specificity

The distinction between orthosteric and allosteric binding is crucial for understanding how a compound modulates its target's function.

Orthosteric binding occurs at the primary, active site of an enzyme or receptor where the endogenous substrate or ligand binds. quora.com

Allosteric binding occurs at a secondary site, topographically distinct from the orthosteric site. Binding at an allosteric site induces a conformational change in the protein that modulates the activity of the active site. researchgate.netfrontiersin.org

Based on structural and mechanistic data from the final drug, Tirabrutinib, the binding mode involving the reactive group of this compound is classified as orthosteric . The compound targets the ATP-binding pocket of the BTK kinase domain, which is the active site where the natural substrate, ATP, binds. mdpi.com The covalent modification of Cys-481 occurs within this active site. researchgate.net This mode of action, where an inhibitor competes with the natural substrate at the active site, is the definition of orthosteric inhibition. quora.com

This targeted approach ensures high potency by directly blocking the catalytic activity of the enzyme. The development of such covalent orthosteric inhibitors has been a successful strategy in kinase drug discovery, leading to highly effective therapeutic agents. osti.gov

Structure Activity Relationship Sar Studies of N Benzyl 2 Prop 2 Enamido Benzamide Derivatives

Design Principles for Comprehensive SAR Exploration of N-benzyl-2-(prop-2-enamido)benzamide

A thorough exploration of the SAR for this scaffold involves a systematic approach to modifying its constituent parts. The design principles focus on independently and synergistically tuning the electronic, steric, and stereochemical properties of the molecule to enhance its interaction with the target protein.

Systematic Modification of the Benzamide (B126) Core: Substituent Effects on Electronic and Steric Properties

The benzamide core, specifically the phenyl ring bearing the acrylamide (B121943) group, plays a significant role in orienting the molecule within the binding pocket of a target protein. Modifications to this ring can influence binding affinity through various non-covalent interactions.

Research on related benzamide-containing inhibitors has shown that the introduction of substituents can significantly impact activity. For instance, in studies of 2-amidobenzimidazole derivatives, which share features with the benzamide core, substituents at the 5-position of the fused benzo ring were critical for activity. While the unsubstituted derivative was largely inactive, the addition of a methyl or a chlorine atom enhanced inhibitory potency. The chlorine atom, in particular, was found to be highly effective at reinforcing hydrophobic interactions with the target kinase mdpi.com.

The electronic properties of substituents are also a key consideration. In the development of Bcr-Abl kinase inhibitors based on a 3-substituted benzamide scaffold, halogenated and trifluoromethylated derivatives were identified as highly potent nih.gov. These electron-withdrawing groups can alter the charge distribution of the ring and influence interactions with amino acid residues in the binding site. Conversely, the introduction of an ortho-methoxy group on a benzoyl pendant in other inhibitor series proved detrimental to activity, suggesting that both steric bulk and electronic effects must be carefully balanced mdpi.com.

The table below summarizes the general effects of substituents on the benzamide core based on findings from related inhibitor classes.

Substituent Type Position Observed Effect on Activity Rationale
Small Halogens (e.g., Cl)Para/MetaOften increases potencyEnhances hydrophobic interactions; favorable electronic effects. mdpi.com
Methyl (CH₃)Para/MetaCan increase potencyIncreases hydrophobicity, filling small pockets. mdpi.com
Trifluoromethyl (CF₃)MetaCan significantly increase potencyStrong electron-withdrawing group, enhances binding interactions. nih.gov
Methoxy (OCH₃)OrthoCan decrease potencyPotential for steric hindrance and unfavorable electronic effects. mdpi.com
Cyano (CN)Para/MetaCan increase potencyStrong electron-withdrawing group, potential for H-bond acceptance. mdpi.com
Amide (CONH₂)Para/MetaCan be favorablePotential for establishing hydrogen bonds with the target. mdpi.com

Stereochemical Considerations and their Impact on SAR

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit profoundly different pharmacological activities nih.govankara.edu.trbiomedgrid.com. One stereoisomer may bind to the target with high affinity, while the other may be less active, inactive, or even exhibit off-target toxicity ankara.edu.tr.

While the parent this compound structure is achiral, the addition of substituents to either the benzamide or the N-benzyl portion, or modifications to the prop-2-enamido group, can introduce chirality. For kinase inhibitors, incorporating stereocenters is a recognized strategy to confer selectivity by exploiting the subtle three-dimensional differences within the ATP binding domain nih.gov.

The significance of stereochemistry is well-documented. For example, in the case of the antihypertensive drug methyldopa, the therapeutic effect resides in the S-isomer, while the R-isomer of the arthritis drug penicillamine is highly toxic with no therapeutic benefit ankara.edu.tr. In the context of kinase inhibitors, even a single stereocenter can bestow a ligand with distinct binding affinities for various protein targets nih.gov. Molecular modeling studies on some inhibitor classes have shown that stereochemistry can significantly affect target binding and antimalarial activity, suggesting stereoselective uptake mechanisms researchgate.net. Therefore, if chiral derivatives of this compound are synthesized, the separation and individual evaluation of the stereoisomers is a critical step in the SAR investigation.

SAR of the N-benzyl Moiety in this compound Analogs

The N-benzyl group typically occupies a hydrophobic pocket within the target's binding site. Modifications to this moiety are a key strategy for modulating the compound's properties.

Influence of Substitutions on Lipophilicity, Molecular Recognition, and Target Engagement

Substitutions on the phenyl ring of the N-benzyl group directly impact the molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile sci-hub.seresearchgate.net. Lipophilicity, often expressed as log P, influences a drug's ability to cross cell membranes and engage with its target researchgate.net. SAR studies on N-benzylbenzamide scaffolds have demonstrated that there is a tight window for structural variations to achieve desired activity acs.org.

The position of the substituent is crucial. In the development of dual soluble epoxide hydrolase/PPARγ modulators, an ortho-trifluoromethyl (-CF₃) group on the benzyl (B1604629) ring was found to be vital for both inhibitory activity and metabolic stability of the adjacent amide bond acs.org. Replacing the -CF₃ group with hydrogen, methyl, chloro, or bromo groups all led to a loss of potency. The absence of an ortho substituent caused the inhibition to almost vanish, highlighting the importance of this specific substitution for molecular recognition and target engagement acs.org.

The table below illustrates the impact of substitutions on the N-benzyl ring from studies on related N-benzylbenzamide inhibitors.

Substituent Position Observed Effect on Activity Rationale
Trifluoromethyl (-CF₃)OrthoCrucial for high potencyEnhances binding affinity; provides metabolic stability. acs.org
No substituent (-H)OrthoSignificant loss of potencyLoss of key interactions and metabolic stability. acs.org
Methyl (-CH₃)OrthoLoss of potency compared to -CF₃Suboptimal steric and electronic properties for the target pocket. acs.org
Chloro (-Cl)OrthoLoss of potency compared to -CF₃Suboptimal steric and electronic properties for the target pocket. acs.org
Bromo (-Br)OrthoLoss of potency compared to -CF₃Suboptimal steric and electronic properties for the target pocket. acs.org
Trifluoromethoxy (-OCF₃)OrthoMaintained or slightly improved potencySimilar electronic profile to -CF₃, potentially favorable interactions. acs.org
Sterically demanding groupsParaCan shift activity profileMay alter binding mode or target selectivity. acs.org

SAR of the Prop-2-enamido Moiety: Tuning Covalent Reactivity and Selectivity

The prop-2-enamido (acrylamide) group functions as the "warhead" of the inhibitor. It is a Michael acceptor that forms an irreversible or reversible covalent bond with a nucleophilic amino acid residue, typically a cysteine, in the active site of the target protein nih.govnih.gov. The reactivity of this warhead must be carefully tuned: it needs to be reactive enough to bind its target but not so reactive that it causes off-target effects by reacting with other cellular nucleophiles like glutathione nih.govmdpi.com.

Impact of Acrylamide Substitutions on Michael Acceptor Electrophilicity

The electrophilicity of the acrylamide's β-carbon can be modulated by placing substituents on the α or β positions of the double bond chimia.ch. This fine-tuning is a cornerstone of designing selective covalent inhibitors.

Unsubstituted Acrylamides : These are the most commonly used warheads in FDA-approved covalent kinase inhibitors due to their moderate reactivity and synthetic accessibility chimia.chmedium.com.

α-Substitutions : Introducing an electron-withdrawing group, such as a cyano (-CN) group, at the α-position increases the electrophilicity of the β-carbon and also enhances the acidity of the α-proton. This can lead to a reversible covalent interaction, as the Michael addition becomes more easily reversible nih.govchimia.chmdpi.com. Conversely, adding a small alkyl group like methyl at the α-position generally reduces reactivity chimia.ch. An α-fluoro acrylamide has also been shown to be a suitable warhead for irreversible binding nih.gov.

β-Substitutions : Placing a methyl group at the β-position significantly reduces the reactivity of the Michael acceptor chimia.ch. However, adding an electron-donating group that can act as an intramolecular catalyst, such as a basic amine, can reactivate the warhead chimia.ch. This is seen in approved drugs like afatinib and neratinib, where a tertiary amine attached to the acrylamide facilitates intramolecular base catalysis, enhancing reactivity chimia.ch.

The following table summarizes how substitutions on the acrylamide moiety affect its reactivity.

Modification Position Effect on Reactivity Mechanism/Rationale
None-Moderate (Baseline)Standard Michael acceptor for targeting cysteine. nih.govmedium.com
Methyl (-CH₃)α or βStrongly DecreasedSteric hindrance and electron-donating effects reduce electrophilicity. chimia.ch
Cyano (-CN)αIncreased (can become reversible)Strong electron-withdrawing group increases electrophilicity; stabilizes carbanion intermediate, allowing for reversibility. nih.govchimia.chmdpi.com
Fluoro (-F)αSuitable for irreversible bindingElectron-withdrawing group maintains reactivity. nih.gov
Basic Amine (e.g., -N(CH₃)₂)βIncreasedIntramolecular base catalysis activates the double bond for nucleophilic attack. chimia.ch
Trifluoromethyl (-CF₃)βIncreasedStrong electron-withdrawing group enhances electrophilicity. nih.gov

By systematically applying these SAR principles, derivatives of this compound can be rationally designed to achieve a desired profile of high on-target potency, selectivity, and appropriate covalent reactivity.

Application of Combinatorial Chemistry and High-Throughput Screening in this compound Discovery

Development and Screening of Focused Libraries of this compound Analogs

Without any foundational research on the synthesis, biological activity, or medicinal chemistry of "this compound," it is not possible to provide the detailed, informative, and scientifically accurate content as requested.

Advanced Applications and Future Research Directions for N Benzyl 2 Prop 2 Enamido Benzamide

N-benzyl-2-(prop-2-enamido)benzamide as a Molecular Probe in Chemical Biology

Development of Affinity Labels and Reporter Tags for Target Identification

Affinity labels are reactive molecules that bind covalently to a biological target, allowing for its identification and characterization. Reporter tags, such as fluorescent dyes or biotin, are often incorporated into molecular probes to facilitate detection. There is currently no specific research available on the design or synthesis of affinity labels or reporter tags based on the this compound scaffold for the purpose of target identification.

Use in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive probes to covalently label active enzymes in complex biological samples. nih.govnih.govresearchgate.netfrontiersin.org This technique allows for the assessment of enzyme function and the discovery of novel enzyme inhibitors. nih.gov The prop-2-enamido moiety, an α,β-unsaturated amide, is a known reactive group that can potentially serve as a warhead for covalent inhibitors. However, there are no published studies that specifically describe the application of this compound as a probe in ABPP to profile the activity of specific enzyme classes.

Integration of this compound into Novel Materials Science Applications

The unique chemical structure of this compound, featuring a polymerizable prop-2-enamido group and a benzamide (B126) scaffold, suggests potential for its use in materials science. However, specific research on the integration of this compound into novel materials is not currently documented.

Polymerization of the Prop-2-enamido Moiety for Functional Material Development

The prop-2-enamido group contains a vinyl functionality that can, in principle, undergo polymerization to form functional polymers. Such polymers could potentially exhibit interesting properties based on the benzamide and benzyl (B1604629) substituents. For instance, related N-(2-arylethyl)-2-methylprop-2-enamides have been utilized as versatile reagents in the synthesis of molecularly imprinted polymers. mdpi.com However, there is no specific literature detailing the polymerization of this compound or the characterization of the resulting polymeric materials.

Surface Modification and Bioconjugation Strategies

The chemical handles present in this compound could theoretically be used for surface modification and bioconjugation. The reactive acrylamide (B121943) could potentially be used to graft the molecule onto surfaces or to conjugate it with biomolecules. Despite this potential, there are no available research articles or patents describing specific strategies or applications of this compound in these areas.

Exploring this compound in Catalysis or Supramolecular Assembly

Potential as a Ligand in Metal Catalysis

The molecular architecture of this compound, featuring multiple potential coordination sites such as the amide oxygen and nitrogen atoms, suggests its utility as a ligand in metal catalysis. The benzamide moiety is a well-established structural motif in ligands capable of coordinating with various metal centers. The design of metal-organic complexes often utilizes such functional groups to create catalysts for specific chemical transformations. researchgate.netnih.gov

For instance, related N-benzylbenzamide structures have been successfully incorporated into dual-target modulators, indicating the scaffold's ability to interact effectively with biological metal-containing sites. acs.org In a non-biological context, cobalt(II) complexes constructed with azo-amide-pyridyl ligands have demonstrated high efficiency as heterogeneous catalysts for the oxidation of benzyl alcohols. researchgate.netnih.gov This suggests that this compound could potentially chelate with transition metals like cobalt, copper, or palladium. The resulting metal complex could be investigated for catalytic activity in reactions such as cross-coupling, oxidation, or asymmetric synthesis. The prop-2-enamido group could also play a role, either by participating in the catalytic cycle or by serving as a point of polymerization to create a catalytically active material.

Table 1: Potential Catalytic Applications for this compound-Metal Complexes

Metal CenterPotential Catalytic ReactionRationale
Palladium (Pd)Heck or Suzuki Cross-CouplingAmide-based ligands are known to stabilize Pd catalysts.
Copper (Cu)Click Chemistry (Azide-Alkyne Cycloaddition)The benzamide moiety could tune the electronic properties of the Cu center.
Cobalt (Co)Oxidation of AlcoholsAnalogous amide-containing ligands form effective cobalt-based oxidation catalysts. nih.gov
Rhodium (Rh)Asymmetric HydrogenationThe chiral environment created by the folded ligand could induce enantioselectivity.

Self-Assembly Driven by Intermolecular Interactions

The self-assembly of molecules into ordered supramolecular structures is dictated by a network of non-covalent intermolecular interactions. The structure of this compound is rich with features that can drive such assembly, including hydrogen bond donors (N-H groups) and acceptors (C=O groups), as well as aromatic rings capable of π-π stacking.

Crystal structure analyses of similar compounds provide insight into the likely interactions. For example, in N-benzyl-2-hydroxybenzamide, intermolecular N-H···O hydrogen bonds connect molecules into chains. researchgate.net Similarly, the crystal packing of 2-(prop-2-enyloxy)benzamide is organized by N-H···O hydrogen bonds that generate distinct structural motifs. nih.gov It is highly probable that the two amide groups in this compound would engage in extensive hydrogen bonding, forming tapes, sheets, or more complex three-dimensional networks.

Furthermore, the benzyl and benzamide aromatic rings can participate in π-π stacking and C-H···π interactions, which would further stabilize the resulting supramolecular architectures. nih.gov These self-assembly properties could be harnessed for the development of novel materials, such as gels, liquid crystals, or functional thin films.

Table 2: Key Intermolecular Interactions in this compound

Interaction TypeParticipating GroupsPotential Role in Self-Assembly
Hydrogen BondingAmide N-H and Carbonyl C=OPrimary driving force for forming 1D chains or 2D sheets. researchgate.netnih.govnih.gov
π-π StackingBenzyl and Benzamide aromatic ringsStabilization of layered structures.
C-H···π InteractionsAromatic C-H and adjacent π-systemsDirectional control and additional stabilization of the crystal packing. nih.gov
Van der Waals ForcesEntire molecular structureGeneral contribution to close packing and overall stability.

Development of Advanced Analytical Methods for Detection and Quantification of this compound and its Metabolites (non-clinical context)

In environmental or materials science contexts, the ability to detect and quantify this compound and its potential degradation products is crucial. The development of advanced analytical methods would rely on separating the analyte from complex matrices and detecting it with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) would be a primary technique. A reverse-phase HPLC method could be developed to separate the compound from more polar or non-polar impurities. Detection via tandem mass spectrometry (MS/MS) would provide high selectivity by monitoring specific parent-to-daughter ion transitions, allowing for accurate quantification even at low concentrations. The structural components of this compound would yield a predictable fragmentation pattern, aiding in its identification.

For instance, in studies of related benzamide derivatives, HPLC-MS has been used to determine pharmacokinetic properties and quantify metabolites. acs.org Spectroscopic methods, such as UV-Visible spectroscopy, could be employed for routine quantification if the compound possesses a distinct chromophore and the sample matrix is simple. For structural elucidation of unknown metabolites or degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) would be indispensable.

Future Perspectives in Rational Design and Optimization of this compound Analogs

Rational design involves the systematic modification of a lead compound to optimize its properties for a specific application. Structure-activity relationship (SAR) studies on N-benzylbenzamide derivatives have shown that small structural changes can significantly impact biological activity and physicochemical properties. acs.org This principle can be extended to the design of analogs of this compound for materials or industrial applications.

Future research could focus on modifying the three key regions of the molecule:

The Benzyl Group: Introducing substituents (e.g., electron-donating or -withdrawing groups) on the benzyl ring could tune the electronic properties, solubility, and intermolecular interactions of the molecule.

The Benzamide Ring: Substitution on this ring could alter the conformation and hydrogen-bonding patterns.

The Prop-2-enamido Group: Replacing this group with other reactive moieties could allow for different polymerization chemistries or create derivatives with altered reactivity and stability.

For example, replacing the prop-2-enamido group with a prop-2-ynamido group would introduce an alkyne, a versatile functional group for "click" chemistry. nih.gov This systematic approach would allow for the fine-tuning of properties like thermal stability, solubility, or binding affinity to a target substrate.

Application of Artificial Intelligence and Machine Learning in De Novo Design and Synthesis Planning

Furthermore, AI tools are becoming increasingly adept at synthesis planning. Once a promising analog is designed, ML models trained on reaction data can predict viable synthetic routes, breaking down the target molecule into simpler, commercially available starting materials. chemrxiv.org This accelerates the design-make-test-analyze cycle, enabling a more rapid exploration of the chemical space around the this compound scaffold. chemrxiv.orgbenevolent.com

Conclusion

Summary of Key Academic Contributions and Mechanistic Insights Gained from Research on N-benzyl-2-(prop-2-enamido)benzamide

Research into this compound has provided valuable insights into the chemical behavior and potential applications of molecules combining benzamide (B126) and acrylamide (B121943) functionalities. The presence of the acrylamide group, a Michael acceptor, offers a reactive site for covalent interactions with biological nucleophiles, a mechanism that has been explored in the design of enzyme inhibitors. Studies have elucidated the reactivity of the α,β-unsaturated amide, highlighting its susceptibility to nucleophilic addition, which is a key mechanistic step in its potential biological activity.

Furthermore, the N-benzylbenzamide scaffold has been identified as a versatile pharmacophore in medicinal chemistry. Investigations into derivatives of this scaffold have revealed its potential to interact with a range of biological targets. For instance, various N-benzylbenzamide derivatives have been explored as tubulin polymerization inhibitors, showcasing their potential in anticancer research. nih.gov Other studies have focused on their role as selective butyrylcholinesterase inhibitors for potential therapeutic use in Alzheimer's disease. nih.gov Additionally, the N-benzylbenzamide core has been utilized in the development of dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), indicating its utility in addressing metabolic disorders. acs.orgresearchgate.net The anticonvulsant properties of N-benzyl-2-acetamidopropionamide derivatives have also been documented, further expanding the therapeutic potential of this chemical class. nih.govnih.gov

The synthesis of this compound and related compounds has also contributed to the field of organic synthesis. Methodologies have been developed for the efficient coupling of the benzamide and acrylamide moieties, often involving amidation reactions. The oxidative amidation of benzylamines represents a common synthetic route for related benzamide structures. researchgate.net These synthetic advancements provide a foundation for creating a diverse library of derivatives for further structure-activity relationship (SAR) studies.

Remaining Challenges and Unresolved Questions in the Field of Benzamide and Acrylamide Chemical Research Related to this compound

Despite the progress made, several challenges and unresolved questions remain in the chemical research of benzamide and acrylamide compounds like this compound. A primary challenge lies in controlling the reactivity of the acrylamide group to achieve selective targeting. The inherent reactivity of the Michael acceptor can lead to off-target covalent modifications, which is a significant hurdle in drug development. Future research needs to focus on modulating this reactivity, possibly through the introduction of specific substituents on the benzamide or benzyl (B1604629) rings, to enhance target specificity.

Another unresolved question is the long-term stability and metabolic fate of such compounds in biological systems. The covalent adducts formed through Michael addition may have their own pharmacological or toxicological profiles that are not yet fully understood. Comprehensive metabolic studies are required to identify potential metabolites and assess their biological activities and toxicities.

Furthermore, a deeper understanding of the structure-activity relationships is needed. While the N-benzylbenzamide scaffold has shown promise, the precise influence of the prop-2-enamido substituent at the 2-position of the benzamide ring on target binding and efficacy is not fully elucidated for a wide range of biological targets. Systematic studies involving a broader range of structural analogs are necessary to map the key molecular interactions and guide the design of more potent and selective compounds. The development of neuroleptic agents from benzamide derivatives has shown that structural modifications can significantly impact activity. nih.gov

The potential for polymerization of the acrylamide moiety under certain conditions also presents a challenge, both in terms of synthesis, purification, and in biological environments. Investigating the conditions that favor polymerization versus desired biological activity is an area that requires further exploration.

Broader Implications for Organic Synthesis, Chemical Biology, and Rational Ligand Design Based on the Study of this compound

The study of this compound and its analogs has broader implications for several scientific disciplines. In organic synthesis , the development of efficient and selective methods for the synthesis of complex benzamides and acrylamides contributes to the toolkit of synthetic chemists. The challenges associated with handling the reactive acrylamide group can spur the innovation of new protective group strategies and reaction conditions.

For chemical biology , this class of compounds serves as a valuable tool for probing biological systems. The ability to form covalent bonds with specific protein targets can be harnessed for target identification and validation studies. Covalent probes based on this scaffold can be used to label and isolate binding partners from complex biological mixtures, thereby elucidating new signaling pathways and drug targets. The use of N-benzylbenzamides as a merged pharmacophore for dual-target ligands is a testament to their potential in designing multi-target therapeutics. acs.orgresearchgate.net

In the field of rational ligand design , the insights gained from SAR studies of this compound and related molecules can inform the design of next-generation covalent inhibitors. Understanding how the benzamide scaffold orients the reactive acrylamide group within a binding pocket is crucial for designing inhibitors with improved potency and selectivity. The knowledge generated can be applied to the design of covalent drugs for a variety of diseases, from cancer to neurodegenerative disorders. The diverse biological activities observed for N-benzylbenzamide derivatives, including antioxidant and anti-inflammatory properties in some cases, suggest a wide applicability of this scaffold in drug discovery. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-2-(prop-2-enamido)benzamide?

The synthesis typically involves sequential amidation and functional group protection/deprotection steps. For example:

  • Step 1 : React 2-aminobenzamide with acryloyl chloride in the presence of pyridine (CH₂Cl₂, room temperature) to form the prop-2-enamido intermediate .
  • Step 2 : Introduce the benzyl group via reductive amination (e.g., Pd/C-catalyzed hydrogenation of a nitro precursor or direct alkylation) .
  • Purification : Column chromatography or recrystallization ensures high purity.
    Critical factors include solvent choice (e.g., dichloromethane for acylation) and temperature control to prevent undesired polymerization of the acrylamide moiety .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical Techniques :
    • HPLC-MS : Confirm molecular weight and detect impurities.
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., benzyl protons at δ ~4.5–5.0 ppm; acrylamide vinyl protons at δ ~5.5–6.5 ppm) .
    • X-ray Diffraction (SHELX) : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

  • Docking Studies : Use PLpro (PDB: 3E9S) or similar targets to predict binding modes, focusing on hydrogen bonding between the benzamide carbonyl and residues like Gln269/Asp164 .
  • Charge Density Analysis (XD2006) : Quantify electronic effects (e.g., bond critical point densities) to explain reactivity discrepancies (e.g., inertness toward hydride reduction due to electron-deficient benzamide groups) .
  • Statistical Validation : Apply multivariate regression to correlate substituent effects (e.g., nitro vs. trifluoromethyl groups) with bioactivity data .

Q. How can polymorphism in this compound derivatives impact crystallization and bioactivity?

  • Polymorph Screening : Use controlled cooling rates (e.g., flash cooling vs. slow evaporation) to isolate forms (orthorhombic vs. monoclinic) .
  • Mercury CSD Analysis : Compare packing motifs (e.g., C–H···O vs. π-π interactions) to assess stability and dissolution rates .
  • Bioactivity Correlation : Test polymorphs in enzyme inhibition assays to identify forms with optimal bioavailability .

Q. What experimental designs address low reactivity in hydrogenation reactions of the acrylamide moiety?

  • Catalyst Optimization : Screen Pd/C, Raney Ni, or Rh/Al₂O₃ under varying H₂ pressures (1–10 atm) .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Charge Density Insights : XD2006 refinements reveal electron-rich regions prone to reduction, guiding selective hydrogenation .

Q. How are intermolecular interactions in this compound quantified for material science applications?

  • Topological Analysis (AIM) : Calculate bond paths and critical points to identify weak interactions (e.g., C–H···S, C–H···π) .
  • Electrostatic Potential Maps : Visualize charge distribution to predict co-crystal formation with APIs .

Methodological Notes

  • Software Tools : SHELX (crystallography) , Mercury (packing analysis) , and XD2006 (charge density) are recommended.
  • Experimental Rigor : Triplicate runs for bioassays and R-factor thresholds (<5% for XRD) ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.